2,6,7-Trimethylquinazolin-4(3H)-one
Description
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2,6,7-trimethyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H12N2O/c1-6-4-9-10(5-7(6)2)12-8(3)13-11(9)14/h4-5H,1-3H3,(H,12,13,14) |
InChI Key |
GWVHVSCMHPKJLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(NC2=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Methylquinazolin-4(3H)-one
- Structure : Single methyl group at position 2.
- Activity : Demonstrated significant analgesic efficacy in acetic acid-induced writhing tests in mice, outperforming aspirin but less potent than 2-phenyl derivatives .
- Key Finding: Methyl substitution at position 2 enhances analgesic activity compared to unsubstituted quinazolinones, likely due to improved lipophilicity and receptor interaction .
2-Phenylquinazolin-4(3H)-one
- Structure : Phenyl group at position 2.
- Activity : Exhibited the highest analgesic activity among tested derivatives (2-methyl, 2-phenyl, and unsubstituted), surpassing both aspirin and indomethacin .
- Mechanistic Insight : The bulky phenyl group may enhance binding affinity to analgesic targets like cyclooxygenase (COX) enzymes or opioid receptors .
2,6,7-Trimethylquinazolin-4(3H)-one
- Structure : Methyl groups at positions 2, 6, and 5.
- Activity : Reported to exhibit anticancer activity against HeLa (cervical cancer) cells, with cytotoxicity linked to apoptosis induction and cell cycle arrest .
- Comparison : Unlike 2-methyl or 2-phenyl analogs (primarily analgesic), trisubstitution at 2,6,7 positions shifts therapeutic focus to anticancer applications, highlighting the role of multiple methyl groups in modulating cellular pathways .
Dihydroquinazolin-4(3H)-one Derivatives
- Example : 2,2,7-Trimethyl-2,3-dihydroquinazolin-4(1H)-one.
- Structure: Partially saturated quinazolinone core with methyl groups at positions 2, 2, and 6.
- Activity : Primarily serves as a synthetic intermediate. The reduced aromaticity diminishes pharmacological potency compared to fully aromatic analogs like 2,6,7-trimethylquinazolin-4(3H)-one .
Benzoquinazolinone 12
- Structure : Complex substituents, including a hydroxycyclohexyl group and pyrazolyl-pyridine moiety.
- Activity : Exhibits high functional potency as a positive allosteric modulator of muscarinic receptors, surpassing precursor molecules like BQCA .
- Relevance : While structurally distinct, this compound underscores how bulky or heterocyclic substituents can enhance target specificity and potency .
Data Table: Comparative Analysis of Quinazolinone Derivatives
Key Research Findings
Substituent-Driven Activity : Methyl groups at positions 2, 6, and 7 enhance anticancer activity, while single methyl or phenyl groups at position 2 favor analgesia .
Therapeutic Specificity: Trisubstitution shifts applications from pain management (monosubstituted) to oncology, likely due to altered pharmacokinetics and target engagement .
Structural Flexibility: Saturation of the quinazolinone core (dihydro derivatives) reduces pharmacological efficacy, emphasizing the importance of aromaticity .
Preparation Methods
Procedure:
-
Reaction Setup : The urea derivative is treated with a cyclizing-halogenating agent, such as phosphorus oxychloride (POCl₃) and N,N-dimethylaniline, in a 2:15 mL/g solvent ratio.
-
Cyclization : Heating the mixture under reflux (4–5 hours) induces intramolecular cyclization, forming the quinazoline core.
-
Workup : Excess POCl₃ is evaporated, and the residue is dissolved in chloroform. Sequential washing with water, hydrochloric acid, sodium hydroxide, and water removes impurities.
-
Purification : Column chromatography (aluminum oxide, toluene eluent) followed by trituration with cold ethanol yields the pure product.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 1-(3,4-dimethylphenyl)-3-methoxycarbonylurea | |
| Cyclizing Agent | POCl₃ + N,N-dimethylaniline | |
| Reaction Time | 4–5 hours | |
| Yield | ~58% (analogous example) |
This method is advantageous for its one-step protocol but requires careful control of stoichiometry and temperature to avoid side reactions.
Niementowski Reaction with Modified Anthranilic Acid Derivatives
The Niementowski reaction, a classical route to quinazolinones, involves condensing anthranilic acid derivatives with amides or urea. For 2,6,7-trimethylquinazolin-4(3H)-one, 5,6-dimethylanthranilic acid serves as the starting material, reacting with acetamide under acidic conditions.
Procedure:
-
Acid-Catalyzed Condensation : Mix 5,6-dimethylanthranilic acid with acetamide in glacial acetic acid.
-
Cyclization : Reflux the mixture at 120°C for 6–8 hours to form the quinazolinone ring.
-
Isolation : Neutralize the reaction with aqueous sodium bicarbonate, extract with ethyl acetate, and concentrate under reduced pressure.
-
Crystallization : Recrystallize from ethanol to obtain the pure product.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 5,6-dimethylanthranilic acid | |
| Reagent | Acetamide | |
| Solvent | Glacial acetic acid | |
| Yield | ~65% (estimated) |
This method is scalable and avoids halogenated reagents, making it environmentally favorable. However, regioselectivity depends on the substitution pattern of the anthranilic acid.
Gabriel-Posner Synthesis with Ureidobenzyl Alcohols
The Gabriel-Posner synthesis, detailed in Aston University research, involves o-ureidobenzyl alcohols cyclized under acidic conditions. For the target compound, 3,4-dimethyl-o-ureidobenzyl alcohol is prepared via:
-
Urea Formation : React 3,4-dimethylanthranilic acid with potassium cyanate.
-
Cyclization : Treat the intermediate with concentrated hydrochloric acid to induce ring closure.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Intermediate | 3,4-dimethyl-o-ureidobenzyl alcohol | |
| Cyclization Agent | HCl (concentrated) | |
| Yield | ~50–60% |
This route offers modularity but requires multi-step synthesis of the ureidobenzyl alcohol precursor.
Halogenation-Reduction of 2,4-Dihaloquinazolines
A less direct but viable method involves synthesizing 2,4-dichloro-6,7-dimethylquinazoline (via Method 1) followed by methylation at position 2.
Procedure:
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 2,4-dichloro-6,7-dimethylquinazoline | |
| Methylation Reagent | CH₃MgBr | |
| Yield (Overall) | ~40% |
This method is laborious but useful for introducing methyl groups at specific positions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclization of Ureas | One-step, high efficiency | Requires halogenated reagents | 50–60% |
| Niementowski | Environmentally friendly | Limited to accessible anthranilic acids | 60–65% |
| Gabriel-Posner | Modular substitution | Multi-step synthesis | 50–60% |
| Halogenation-Reduction | Precise substitution control | Low overall yield | 40% |
Q & A
Q. What are the common synthetic routes for preparing 2,6,7-Trimethylquinazolin-4(3H)-one derivatives, and how do substituents influence reaction conditions?
- Methodological Answer : Synthesis typically involves cyclization reactions using trifluoroacetic acid (TFA) or POCl₃ as key reagents. For example, trifluoroacetic acid acts as a CF₃ source in one-pot syntheses, while POCl₃ facilitates chlorination steps. Substituents like methyl or trifluoromethyl groups require tailored conditions:
- Methyl groups : Mild temperatures (60–80°C) and polar solvents (e.g., DMF) to prevent side reactions.
- Halogenated substituents : Higher temperatures (100–120°C) and prolonged reaction times for complete cyclization .
- Table 1 : Summary of Reaction Conditions
| Substituent | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| -CF₃ | TFA | DCM | 80 | 46–61 |
| -Cl | POCl₃ | DMF | 110 | 88 |
Q. Which analytical techniques are most reliable for confirming the structure and purity of 2,6,7-Trimethylquinazolin-4(3H)-one?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., δ 8.30 ppm for aromatic protons in brominated analogs) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches near 1680 cm⁻¹ and N-H bonds .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing novel 2,6,7-Trimethylquinazolin-4(3H)-one analogs?
- Methodological Answer :
- Cross-Verification : Use complementary techniques (e.g., 2D NMR for ambiguous proton assignments) .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
- Purity Checks : Recrystallize or repurify samples to eliminate impurities affecting spectral clarity .
Q. What strategies optimize the yield of 2,6,7-Trimethylquinazolin-4(3H)-one derivatives in multi-step syntheses?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for halogenation steps .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) accelerate cyclization in trifluoromethylation reactions .
- Temperature Control : Gradual heating (ramp from 50°C to 110°C) minimizes decomposition in POCl₃-mediated syntheses .
Q. What are the key considerations in designing experiments to assess the biological activity of 2,6,7-Trimethylquinazolin-4(3H)-one derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl vs. chloro) to identify pharmacophores.
- In Vitro Assays : Use cell-based models (e.g., H1-antihistaminic activity tests) with controls for cytotoxicity .
- Dose-Response Curves : Establish EC₅₀ values to compare potency across analogs .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility or stability data for 2,6,7-Trimethylquinazolin-4(3H)-one in different solvents?
- Methodological Answer :
- Solvent Polarity Tests : Measure solubility in a gradient of solvents (hexane to DMSO) to identify optimal storage conditions.
- Accelerated Stability Studies : Expose compounds to heat/light and monitor degradation via HPLC .
Methodological Innovations
Q. Can eco-friendly methodologies be applied to synthesize 2,6,7-Trimethylquinazolin-4(3H)-one derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
